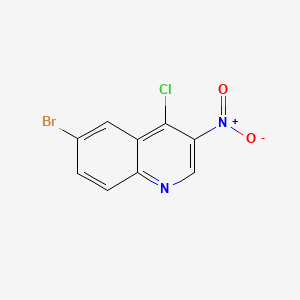

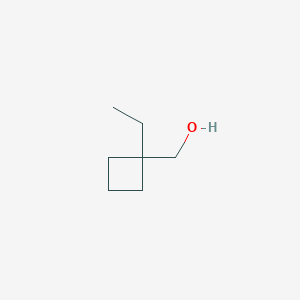

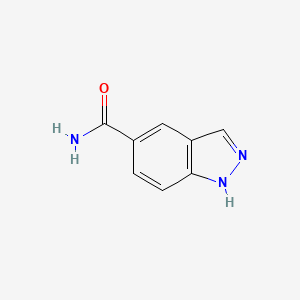

![molecular formula C8H6BrNO B1343867 4-(Bromomethyl)benzo[d]oxazole CAS No. 223792-93-6](/img/structure/B1343867.png)

4-(Bromomethyl)benzo[d]oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)benzo[d]oxazole (4-BrMBzOx) is a heterocyclic aromatic compound with a wide range of applications in organic synthesis, medicinal chemistry, biochemistry, and materials science. It is a versatile synthetic building block, which can be used to synthesize a variety of compounds with diverse biological activities. In

Scientific Research Applications

Antimalarial Drug Synthesis

Ramanjaneyulu et al. (2020) demonstrated an ultrafast synthesis method for 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, highlighting the efficiency of using 4-(Bromomethyl)benzo[d]oxazole derivatives in drug synthesis. This approach significantly reduces synthesis time and increases throughput, emphasizing its importance in pharmaceutical manufacturing Ramanjaneyulu et al., 2020.

Electro-Optical and Charge Transport Properties

Research by Irfan et al. (2018) on oxazole derivatives, including those related to this compound, uncovered their potential in applications like organic light-emitting diodes and organic thin-film transistors. These compounds exhibit significant electron transport capabilities, making them promising materials for electronic and photonic devices Irfan et al., 2018.

Cross-Coupling Reactions for Synthesis

Young et al. (2004) described the synthesis of 4-bromomethyl-2-chlorooxazole as a novel oxazole building block, used for creating a range of 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions. This work underscores the compound's utility in synthesizing complex molecules Young et al., 2004.

Antifungal and Anticancer Applications

Ryu et al. (2009) synthesized benzo[d]oxazole-4,7-diones, showing good antifungal activity, suggesting that derivatives of this compound could serve as potent antifungal agents. This opens up new avenues for developing antifungal drugs Ryu et al., 2009.

Materials Science and Polymer Development

Jeong et al. (2023) explored the use of benzo[d]oxazole derivatives in creating novel conjugated polymers for organic thin-film transistors (OTFTs), demonstrating the compound's role in advancing materials for electronics Jeong et al., 2023.

Safety and Hazards

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the retrieved sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Mechanism of Action

Target of Action

Oxazole derivatives, which include 4-(bromomethyl)benzo[d]oxazole, are known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It’s known that oxazole derivatives can interact with their targets, leading to changes in the biological system .

Biochemical Pathways

Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.79 to 2.89, indicating its potential to cross biological membranes .

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic effects .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

4-(bromomethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNKDIONYRTFOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

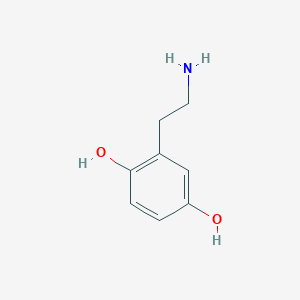

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)